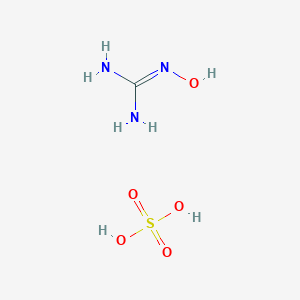

bis(2-hydroxyguanidine);sulfuric acid

Description

The exact mass of the compound Hydroxyguanidine sulfate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44310. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxyguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3O.H2O4S/c2*2-1(3)4-5;1-5(2,3)4/h2*5H,(H4,2,3,4);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGDDPZRXSDPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(N)N.C(=NO)(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13115-21-4 (Parent) | |

| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6064246 | |

| Record name | Guanidine, hydroxy-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-29-5 | |

| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006345295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-hydroxy-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanidine, hydroxy-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2-hydroxyguanidine) Sulfate

This guide provides a comprehensive overview of the synthesis of bis(2-hydroxyguanidine) sulfate, a compound of interest for researchers in medicinal chemistry and drug development. Drawing from established principles in guanidine and hydroxylamine chemistry, this document outlines a probable synthetic pathway, detailed experimental protocols, and the underlying scientific rationale.

Introduction and Significance

Bis(2-hydroxyguanidine) sulfate, also known as hydroxyguanidine hemisulfate, is a salt form of hydroxyguanidine. Hydroxyguanidine itself is a molecule of significant interest as it incorporates structural features of both guanidine and hydroxyurea.[1][2] This unique combination imparts it with notable biological activities, including potential anticancer and antiviral properties.[1][2][3] The sulfate salt form offers advantages in terms of stability and handling for research and development purposes. This guide will focus on a logical and scientifically sound pathway for its laboratory-scale synthesis.

Proposed Synthesis Pathway

The most chemically plausible and efficient route to bis(2-hydroxyguanidine) sulfate involves a two-step process. The first step is the formation of the hydroxyguanidine free base, followed by its conversion to the sulfate salt. The initial formation of hydroxyguanidine can be achieved through the reaction of a suitable cyanamide source with hydroxylamine. A common and accessible starting material for this purpose is dicyandiamide, which can be hydrolyzed under acidic conditions to provide the necessary precursor.

Overall Reaction Scheme

The overall transformation can be visualized as follows:

Caption: Proposed two-step synthesis pathway for bis(2-hydroxyguanidine) sulfate.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of guanidine and hydroxyguanidine derivatives.[4][5]

Step 1: Synthesis of Hydroxyguanidine Free Base

This step involves the acid-catalyzed hydrolysis of dicyandiamide to guanylurea, which then reacts with hydroxylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Dicyandiamide | 84.08 | 8.41 g | 0.10 |

| Sulfuric Acid (98%) | 98.08 | 10.8 mL | 0.20 |

| Water (deionized) | 18.02 | 100 mL | - |

| Hydroxylamine HCl | 69.49 | 13.9 g | 0.20 |

| Sodium Hydroxide | 40.00 | ~8.0 g | ~0.20 |

Procedure:

-

Hydrolysis of Dicyandiamide: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyandiamide (8.41 g, 0.10 mol) and deionized water (100 mL).

-

Slowly add concentrated sulfuric acid (10.8 mL, 0.20 mol) to the suspension while stirring. The addition is exothermic, so cooling in an ice bath is recommended.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 2 hours. This step facilitates the hydrolysis of dicyandiamide to guanylurea.[5]

-

Preparation of Hydroxylamine Free Base: In a separate beaker, dissolve hydroxylamine hydrochloride (13.9 g, 0.20 mol) in a minimal amount of cold water. Slowly add a solution of sodium hydroxide (8.0 g in 20 mL water) with stirring in an ice bath to liberate the free hydroxylamine.

-

Reaction with Hydroxylamine: Cool the guanylurea solution to room temperature. Slowly add the freshly prepared cold hydroxylamine free base solution to the reaction mixture.

-

Stir the resulting solution at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath. The pH of the solution should be carefully adjusted to neutral (pH 7) using a saturated solution of sodium bicarbonate. This will precipitate any unreacted starting materials and byproducts, which can be removed by filtration. The aqueous filtrate containing the hydroxyguanidine free base is used directly in the next step.

Step 2: Formation and Isolation of Bis(2-hydroxyguanidine) Sulfate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Aqueous Hydroxyguanidine Solution | - | From Step 1 |

| Sulfuric Acid (1 M) | 98.08 | As required |

| Ethanol | 46.07 | ~200 mL |

Procedure:

-

Salt Formation: To the aqueous filtrate containing the hydroxyguanidine free base, slowly add 1 M sulfuric acid dropwise with constant stirring until the pH of the solution reaches approximately 5-6. The target is to have a 2:1 molar ratio of hydroxyguanidine to sulfuric acid.

-

Crystallization: Concentrate the solution under reduced pressure to about one-third of its original volume.

-

Add ethanol to the concentrated aqueous solution until the solution becomes cloudy.

-

Allow the solution to stand at 4 °C overnight to facilitate the crystallization of bis(2-hydroxyguanidine) sulfate.

-

Isolation and Drying: Collect the white crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to a constant weight.

Causality and Experimental Choices

-

Choice of Starting Material: Dicyandiamide is an inexpensive and readily available starting material for the synthesis of guanidine derivatives.[5]

-

Acid Catalysis: Sulfuric acid serves as a catalyst for the hydrolysis of dicyandiamide to guanylurea. The strong acidic environment protonates the nitrile group, making it more susceptible to nucleophilic attack by water.[5]

-

Use of Freshly Prepared Hydroxylamine Free Base: Hydroxylamine is more reactive in its free base form. It is prepared in situ from its hydrochloride salt to ensure maximum reactivity and to avoid degradation.

-

pH Adjustment: The final pH adjustment during salt formation is crucial. A slightly acidic pH ensures the formation of the sulfate salt without causing degradation of the hydroxyguanidine moiety.

-

Crystallization Solvent: Ethanol is used as an anti-solvent to induce crystallization. Bis(2-hydroxyguanidine) sulfate is expected to be soluble in water but less soluble in ethanol, a common technique for precipitating salts from aqueous solutions.

Self-Validating System and Characterization

To ensure the identity and purity of the synthesized bis(2-hydroxyguanidine) sulfate, the following characterization techniques are recommended:

-

Melting Point: A sharp melting point is indicative of a pure compound.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=N, N-O, S=O).

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the 2:1 stoichiometry of hydroxyguanidine to sulfuric acid.

Conclusion

The synthesis pathway detailed in this guide provides a robust and logical approach for the preparation of bis(2-hydroxyguanidine) sulfate. By leveraging well-established reactions in guanidine chemistry, researchers can reliably produce this compound for further investigation into its promising biological activities. Adherence to the outlined experimental protocols and thorough characterization will ensure the synthesis of a high-purity product suitable for scientific research.

References

-

Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

-

Kahvedžić, A., et al. (2013). Aromatic Bis-N-hydroxyguanidinium Derivatives: Synthesis, Biophysical, and Biochemical Evaluations. Journal of Medicinal Chemistry, 56(2), 451-459. [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80667, Guanidine, N-hydroxy-, sulfate (2:1). [Link]

- Davis, T. L. (1924). The Hydrolysis of Dicyandiamide with Sulfuric Acid. Journal of the American Chemical Society, 46(4), 903-909.

-

PubChem. Hydroxyguanidine. [Link]

-

ChemBK. Hydroxyguanidine sulfate. [Link]

-

Balewski, Ł., & Kornicka, A. (2021). Synthesis of the Guanidine Derivative. Molbank, 2021(3), M1255. [Link]

-

ScienceMadness.org. CHAPTER IV HYDROLYSIS OF DICYANDIAMIDE. [Link]

-

Riel, M. A., et al. (2018). Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator. Bioconjugate Chemistry, 29(9), 3099-3104. [Link]

- Google Patents.

- Google Patents. US4551324A - Preparation from hydroxylammonium sulfate of other hydroxylammonium salts via alcoholic hydroxylamine.

-

Rener, G. A., et al. (1995). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. Journal of Pharmacology and Experimental Therapeutics, 273(2), 935-941. [Link]

-

University of Bath's Research Portal. Synthesis of substituted hydroxyguanidines and related systems. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80668, Hydroxyguanidine. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of Bis(2-hydroxyguanidine);sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-hydroxyguanidine);sulfuric acid, also known as hydroxyguanidine sulfate, is a salt composed of two protonated hydroxyguanidine molecules and a sulfate anion. With the molecular formula C₂H₁₂N₆O₆S and a molecular weight of 248.22 g/mol , this compound holds significant interest in medicinal chemistry and drug development.[1] The guanidinium group is a common motif in pharmacologically active molecules, and the introduction of a hydroxyl group offers unique possibilities for molecular interactions and metabolic pathways.[2] Understanding the fundamental physicochemical properties of this salt is paramount for its effective utilization in research and development, from synthesis and formulation to preclinical and clinical evaluation.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As a Senior Application Scientist, the following sections synthesize established scientific principles with practical, field-proven insights to deliver a self-validating and authoritative resource. We will delve into the structural and chemical characteristics, solubility, stability, and spectroscopic properties of this compound, providing both theoretical understanding and actionable experimental protocols.

Chemical Structure and General Properties

This compound is a salt that exists as a white crystalline solid.[3] The structure consists of two 2-hydroxyguanidinium cations and one sulfate anion, as depicted below.

Figure 1: Chemical structure of this compound.

The positive charge on the guanidinium moiety is delocalized across the central carbon and three nitrogen atoms through resonance, which contributes to its stability. The presence of the hydroxyl group introduces a potential site for hydrogen bonding and can influence the compound's solubility and interactions with biological targets.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₁₂N₆O₆S | [1][3] |

| Molecular Weight | 248.22 g/mol | [1] |

| Appearance | White crystals | [3] |

| Melting Point | 132-134 °C (with decomposition) | [3] |

Solubility

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. This compound is reported to be slightly soluble in water.[3]

Table 2: Aqueous Solubility of this compound

| Solvent | Solubility | Temperature | Source |

| Water | 25 mg/mL | Not specified |

Experimental Protocol: Isothermal Solubility Determination

This protocol outlines a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol, methanol, DMSO)

-

Scintillation vials or sealed glass tubes

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn sample to ensure all solid particles are removed.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mol/L.

Figure 2: Workflow for isothermal solubility determination.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical stability parameter. This compound is reported to be hygroscopic.[3] The extent of water uptake can significantly impact the material's physical and chemical stability, powder flow, and formulation performance.

While specific Dynamic Vapor Sorption (DVS) data for this compound is not available, guanidinium salts, in general, are known to be hygroscopic.[4] The degree of hygroscopicity is influenced by the nature of the counter-ion.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled series of relative humidity (RH) steps at a constant temperature.

Objective: To quantitatively assess the hygroscopicity of this compound.

Materials:

-

This compound

-

Dynamic Vapor Sorption (DVS) analyzer

Procedure:

-

Place a known mass of the sample (typically 5-15 mg) onto the DVS sample pan.

-

Equilibrate the sample at 0% RH until a stable mass is achieved.

-

Subject the sample to a pre-defined humidity program, typically increasing in 10% RH steps from 0% to 90% RH, followed by a desorption cycle back to 0% RH.

-

At each RH step, the sample mass is allowed to equilibrate.

-

The change in mass at each RH step is recorded.

-

Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.

Figure 3: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Thermal Stability

The thermal stability of a pharmaceutical compound is crucial for determining appropriate storage conditions, manufacturing processes, and shelf-life. This compound has a reported melting point of 132-134 °C with decomposition.[3] A more detailed understanding of its thermal behavior can be obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

While specific TGA/DSC data for this compound is not available, studies on other guanidine derivatives, such as guanidine nitrate, indicate that decomposition can be a complex process involving multiple steps.[5]

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To characterize the thermal stability and phase transitions of this compound.

Materials:

-

This compound

-

TGA instrument

-

DSC instrument

-

Appropriate sample pans (e.g., aluminum, ceramic)

TGA Procedure:

-

Place a known mass of the sample (typically 5-10 mg) into a TGA pan.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA thermogram will show mass loss events corresponding to desolvation or decomposition.

DSC Procedure:

-

Place a known mass of the sample (typically 2-5 mg) into a DSC pan and seal it.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Record the heat flow into or out of the sample relative to a reference pan.

-

The resulting DSC thermogram will show endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition).

Figure 4: Workflow for TGA and DSC analysis.

Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound and is a critical parameter for understanding its ionization state at different pH values. This, in turn, affects its solubility, absorption, and interaction with biological targets. For this compound, the relevant pKa is that of the protonated 2-hydroxyguanidinium cation.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the 2-hydroxyguanidinium cation.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution

-

Standardized sodium hydroxide (NaOH) solution

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the data can be analyzed using appropriate software to fit the titration curve and calculate the pKa.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the bis(2-hydroxyguanidine) cation. Although specific spectra for this compound are not available in the searched literature, the expected signals can be predicted based on the structure.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule. These spectra would show characteristic bands for the N-H, C-N, N-O, and S-O bonds present in this compound.

Synthesis and Purification

A reliable and reproducible synthesis is fundamental for obtaining high-purity material for research and development. While a specific, detailed synthesis protocol for this compound was not found in the initial searches, a plausible route can be inferred from the synthesis of related guanidine derivatives. A common method for the synthesis of guanidines involves the reaction of cyanamide with an appropriate amine. In this case, the reaction of cyanamide with hydroxylamine, followed by salt formation with sulfuric acid, would be a logical approach.

Conceptual Synthesis Workflow

Figure 5: Conceptual workflow for the synthesis of this compound.

Purification of the final product would likely involve recrystallization from a suitable solvent system to remove unreacted starting materials and by-products. The purity of the final compound should be assessed using techniques such as HPLC, elemental analysis, and the spectroscopic methods mentioned above.

Conclusion

This technical guide has provided a comprehensive overview of the known and anticipated physicochemical properties of this compound. While there is a notable lack of publicly available experimental data for this specific compound, this guide has synthesized information from related compounds and established analytical principles to provide a robust framework for researchers. The detailed experimental protocols offer a clear path for generating the necessary data to fully characterize this promising molecule. A thorough understanding of these fundamental properties is the cornerstone of successful drug development, enabling rational formulation design, ensuring stability, and ultimately contributing to the development of safe and effective medicines.

References

-

Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. J Hazard Mater. 2009 Dec 30;172(2-3):1383-7. [Link]

-

Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry. 2017;41(20):11945-11953. [Link]

-

Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. RSC Publishing. 2017 Aug 30. [Link]

-

Guanidine, N-hydroxy-, sulfate (2:1) | C2H12N6O6S | CID 80667. PubChem. [Link]

-

Hydroxyguanidine sulfate. ChemBK. [Link]

-

Hydroxyguanidine | CH5N3O | CID 80668. PubChem. [Link]

-

APPENDIX G Acid Dissociation Constants. CSUN. [Link]

Sources

- 1. jes.or.jp [jes.or.jp]

- 2. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. csun.edu [csun.edu]

- 7. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]

Introduction: Unveiling the Potential of a Unique Guanidinium Salt

An In-Depth Technical Guide to bis(2-hydroxyguanidine);sulfuric acid

This compound, identified by the CAS number 6345-29-5, is a distinctive member of the guanidine family of compounds. While specific research on this particular salt is not extensively published, its constituent component, hydroxyguanidine, belongs to a class of molecules that has garnered significant interest in medicinal chemistry.[1][2] Hydroxyguanidine and its derivatives are recognized for a spectrum of biological activities, including potential applications as anticancer and antiviral agents.[1][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a deep dive into the core chemical nature of this compound, proposing robust methodologies for its synthesis and characterization, and exploring its potential mechanisms of action and applications based on the established science of its chemical class.

The structure combines the features of guanidine—a highly basic functional group that is protonated at physiological pH—with a hydroxylamino moiety. This combination is reminiscent of hydroxyurea, a well-established therapeutic agent, suggesting a rich potential for biological interaction.[3] This document aims to bridge the gap in the existing literature by synthesizing available data with expert-driven scientific rationale to provide a foundational guide for future research and development.

PART 1: Core Chemical and Physical Characteristics

Understanding the fundamental properties of a compound is the bedrock of any research endeavor. This compound is a salt composed of two protonated hydroxyguanidine molecules and one sulfate anion.[4] This ionic nature dictates many of its physical properties, such as its solubility and solid-state form.

Chemical Structure

The structure features two hydroxyguanidinium cations, where the positive charge is delocalized across the nitrogen atoms, and a sulfate dianion.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below, compiled from authoritative chemical databases.[4][5]

| Property | Value | Source |

| CAS Number | 6345-29-5 | [4] |

| Molecular Formula | C₂H₁₂N₆O₆S | [4][5] |

| Molecular Weight | 248.22 g/mol | [4][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | Hydroxyguanidine sulfate, Bis(hydroxyguanidinium) sulphate, NSC 44310 | [4][5] |

| Appearance | White crystals or powder | [5] |

| Melting Point | 132-134 °C (decomposes) | [5] |

| Solubility | Slightly soluble in water | [5][7] |

| Storage | 2-8°C, Hygroscopic | [5][7] |

PART 2: Synthesis and Characterization: A Proposed Methodology

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process. First, a suitable guanylating agent, such as S-methylisothiourea sulfate, is reacted with hydroxylamine. S-methylisothiourea is an effective electrophile that readily reacts with primary amines to form guanidines, releasing methyl mercaptan as a byproduct. The resulting hydroxyguanidine is then isolated as its sulfate salt. This method is advantageous as it starts from commercially available and relatively stable precursors.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical, yet scientifically grounded, procedure. It must be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.

Materials:

-

Hydroxylamine hydrochloride (or hydroxylammonium sulfate)

-

S-methylisothiourea sulfate

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Deionized water

-

Ethanol

Procedure:

-

Preparation of Hydroxylamine Free Base (in situ):

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (2.0 equivalents) in a minimal amount of deionized water.

-

Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.0 equivalents) in water. The goal is to neutralize the hydrochloride to form the free base in situ. Maintain the temperature below 10°C during this addition. Rationale: This avoids the isolation of the potentially unstable free hydroxylamine.

-

-

Guanylation Reaction:

-

To the cooled hydroxylamine solution, add S-methylisothiourea sulfate (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.

-

Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100°C) for 4-6 hours. The reaction progress can be monitored by TLC. Rationale: Heating drives the nucleophilic attack of hydroxylamine on the thiourea derivative and the elimination of methyl mercaptan.

-

-

Product Isolation and Salt Formation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully, add concentrated sulfuric acid dropwise to adjust the pH to acidic (pH ~2-3). This will protonate the hydroxyguanidine and ensure the formation of the sulfate salt.

-

Concentrate the solution under reduced pressure to induce crystallization.

-

Filter the resulting white precipitate and wash with cold ethanol to remove any unreacted starting materials or impurities.

-

Dry the crystals under vacuum to yield the final product, this compound. Rationale: The sulfate salt is expected to have lower solubility in the aqueous ethanol mixture, allowing for isolation by crystallization.

-

Expected Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed.

-

¹H NMR (in D₂O): The proton NMR spectrum is expected to be simple. Due to proton exchange with the solvent, the signals for the -OH and -NH₂ protons may be broad or not observed. The primary signals would correspond to the protons on the nitrogen atoms.

-

¹³C NMR (in D₂O): A single signal is expected for the central carbon atom of the guanidinium group, likely in the range of 160-170 ppm.

-

FT-IR (KBr pellet): The infrared spectrum should show characteristic absorption bands. Key expected peaks include: a broad absorption in the 3200-3500 cm⁻¹ region (O-H and N-H stretching), a strong peak around 1650 cm⁻¹ (C=N stretching), and strong bands associated with the sulfate anion (around 1100 cm⁻¹).

-

Mass Spectrometry (ESI+): Electrospray ionization in positive mode should show a peak corresponding to the protonated hydroxyguanidine cation [C(NH₂)(NHOH)H]⁺ at m/z = 76.06.

-

Elemental Analysis: The calculated elemental composition (C: 9.68%, H: 4.87%, N: 33.85%, O: 38.67%, S: 12.92%) should match the experimental results within acceptable limits (±0.4%).

PART 3: Potential Biological Activity and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the extensive research into related guanidine and hydroxyguanidine compounds, which have shown promise as both anticancer and antiviral agents.[1][3][4]

Anticancer Potential: Targeting the Blueprint of Life

A primary mechanism by which guanidinium-containing molecules exert their anticancer effects is through interaction with DNA.[9][10] The dicationic nature of bis(2-hydroxyguanidine) at physiological pH makes it an ideal candidate for binding to the minor groove of DNA, which is rich in negative electrostatic potential due to the phosphate backbone.[10]

This binding can disrupt essential cellular processes:

-

Inhibition of DNA Replication and Transcription: By occupying the minor groove, the molecule can physically obstruct the passage of DNA and RNA polymerases, thereby halting cell division and protein synthesis.

-

Enzyme Inhibition: The compound may also inhibit enzymes that interact with DNA, such as topoisomerases.

Caption: Proposed anticancer mechanism via DNA minor groove binding.

Antiviral Potential: A Barrier to Viral Proliferation

The structural similarity of hydroxyguanidine to hydroxyurea, an inhibitor of ribonucleotide reductase, points towards a plausible antiviral mechanism.[3] Ribonucleotide reductase is a crucial enzyme for the synthesis of deoxynucleotides, the building blocks of DNA. Many viruses, particularly DNA viruses, rely on the host cell's machinery for replication.

Potential antiviral mechanisms include:

-

Inhibition of Viral DNA Synthesis: By inhibiting ribonucleotide reductase, the compound could deplete the pool of deoxynucleotides available for viral genome replication.[11][12]

-

Inhibition of Viral Enzymes: Like other antiviral agents, hydroxyguanidine derivatives may directly inhibit viral polymerases or proteases.[11][12]

Derivatives of hydroxyguanidine have demonstrated significant activity against viruses like the Rous sarcoma virus, suggesting a broad potential that warrants further investigation for this specific compound.[1]

PART 4: Guidance for Preclinical Evaluation

To explore the therapeutic potential of this compound, a systematic preclinical evaluation is necessary. The first step is to assess its cytotoxic activity against relevant cancer cell lines using standard in vitro assays.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is a reliable and widely used method to determine the cytotoxicity of potential medicinal agents.

Caption: Experimental workflow for a standard MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected cancer cell line.

Materials:

-

Cancer cell line (e.g., L1210 murine leukemia cells, as used for similar compounds[1])

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound, stock solution in sterile water or DMSO

-

MTT reagent (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well flat-bottom plates

-

Multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach. Rationale: This ensures cells are in a logarithmic growth phase before treatment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank) and cells with medium but no compound (negative control).

-

Incubate for another 48-72 hours. Rationale: The incubation time is chosen to be sufficient for the compound to exert its cytotoxic effects.

-

-

MTT Addition and Incubation:

-

Add 10 µL of the MTT reagent to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. Rationale: The amount of formazan produced is directly proportional to the number of living cells.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the negative control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

PART 5: Safety and Handling

Based on available safety data sheets, this compound is considered hazardous.[4] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

PART 6: References

-

Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. Journal of Medicinal Chemistry, 27(2), 236–238. [Link]

-

Zaman, H., Saeed, A., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 13(37), 25883–25898. [Link]

-

PubChem. (n.d.). Guanidine, N-hydroxy-, sulfate (2:1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Tai, A. W., Lien, E. J., Lai, M. M., & Khwaja, T. A. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. ACS Publications. [Link]

-

ChemBK. (2024, April 9). Hydroxyguanidine sulfate. [Link]

-

Zaman, H., Saeed, A., et al. (2023). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

-

PubMed. (n.d.). N-hydroxy-N'-aminoguanidines as anti-cancer lead molecule: QSAR, synthesis and biological evaluation. [Link]

-

Google Patents. (n.d.). Method for preparing guanidino compounds by hydrogen cyanamide.

-

PubChem. (n.d.). Hydroxyguanidine. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

Kausar, S., Khan, F. S., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(5), 021-029. [Link]

-

ResearchGate. (2021). (PDF) A review: Mechanism of action of antiviral drugs. [Link]

-

PubMed. (1984). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. [Link]

-

Organic Syntheses. (n.d.). s-methyl isothiourea sulfate. [Link]

Sources

- 1. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cosmedic-training.co.uk [cosmedic-training.co.uk]

- 12. researchgate.net [researchgate.net]

molecular structure of bis(2-hydroxyguanidine);sulfuric acid

An In-Depth Technical Guide to the Molecular Structure of Bis(2-hydroxyguanidinium) Sulfate

Abstract

This technical guide provides a comprehensive examination of the , also known as bis(2-hydroxyguanidinium) sulfate. This compound is the stable salt form of hydroxyguanidine, a molecule of significant interest in medicinal chemistry due to its structural relationship to both the potent nitric oxide synthase (NOS) substrate, L-arginine, and the ribonucleotide reductase inhibitor, hydroxyurea.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of the compound's synthesis, solid-state and solution-phase structure, and physicochemical properties. We will explore the causality behind the selection of advanced analytical techniques, including single-crystal X-ray crystallography, multi-nuclear NMR spectroscopy, and computational modeling, to provide a holistic understanding of its molecular architecture. The structural insights presented herein are crucial for elucidating its mechanism of action and for the rational design of novel therapeutics based on the N-hydroxyguanidine scaffold.

Introduction: The Significance of the Hydroxyguanidinium Scaffold

The Guanidinium Moiety: A Privileged Biological Scaffold

The guanidinium group, the protonated form of guanidine, is a cornerstone functional group in biological systems. Its planar, resonance-stabilized structure and ability to form multiple hydrogen bonds allow it to participate in highly specific molecular recognition events.[3][4] This is exemplified by the amino acid arginine, where the guanidinium side chain is critical for protein structure and function, including interactions with phosphate groups on DNA and ATP. In medicinal chemistry, the guanidinium moiety is a key pharmacophore in numerous therapeutic agents, valued for its ability to engage with biological targets like enzymes and receptors.[5][6]

N-Hydroxyguanidine: A Bioactive Analogue

N-hydroxyguanidine (or 2-hydroxyguanidine) incorporates the structural features of both guanidine and hydroxyurea.[1][2] This unique combination confers significant biological activity, including antineoplastic and antiviral properties.[7][8] A primary mechanism of action is its role as a substrate and inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing the critical signaling molecule nitric oxide (NO) from L-arginine.[2] The chemical oxidation of N-hydroxyguanidine compounds can lead to the release of NO and other reactive nitrogen species, a process central to its pharmacological effects.[9][10]

The Role of Sulfuric Acid: Formation of a Stable Salt

As a strong organic base (pKa of the conjugate acid is ~13.5), guanidine and its derivatives readily react with strong acids to form stable salts.[3] In the case of bis(2-hydroxyguanidine);sulfuric acid, two molecules of the basic N-hydroxyguanidine are neutralized by one molecule of the diprotic sulfuric acid. This acid-base reaction results in the formation of a crystalline salt composed of two hydroxyguanidinium cations and one sulfate dianion.[11][12] The formation of the sulfate salt is critical for enhancing the compound's stability, shelf-life, and handling properties, making it suitable for research and pharmaceutical development.[13][14]

Synthesis and Preparation of Crystalline Material

Rationale for Synthetic Strategy

The synthesis of guanidinium salts can be achieved through various routes. A common and effective industrial method involves the reaction of urea with sulfamic acid or its salts at elevated temperatures.[15] This method is advantageous due to the low cost and availability of the starting materials. The reaction proceeds through the formation of an intermediate that, upon reaction with another urea molecule and subsequent rearrangement and hydrolysis, yields the guanidinium salt. For the purpose of structural analysis, the key objective following synthesis is the growth of high-purity, single crystals, which is a prerequisite for X-ray diffraction studies.

Experimental Protocol: Synthesis of Guanidinium Sulfate from Urea

This protocol is adapted from established methods for the synthesis of guanidine sulfates.[15]

-

Reactant Fusion: In a suitable reaction vessel, fuse 1 mole of urea with 2-3 moles of sulfamic acid.

-

Heating: Raise the temperature of the mixture to approximately 210-250°C. An exothermic reaction will initiate.

-

Reaction Maintenance: Maintain the reaction temperature for 1-2 hours after the initial exotherm subsides to ensure the reaction goes to completion.

-

Cooling and Isolation: Allow the reaction mass to cool to room temperature. The solidified product is then ground into a fine powder.

-

Purification: The crude guanidinium sulfate product is leached with water to remove unreacted starting materials and byproducts.

-

Recrystallization: The product is recrystallized from an appropriate solvent system (e.g., water/ethanol) to yield high-purity crystalline bis(2-hydroxyguanidinium) sulfate suitable for analysis.

Comprehensive Structural Elucidation Workflow

The complete characterization of a molecule requires a multi-faceted analytical approach. For bis(2-hydroxyguanidinium) sulfate, this involves determining its three-dimensional arrangement in the solid state, its behavior and structure in solution, and confirming the identity of its functional groups.

Caption: Workflow for the comprehensive structural analysis of bis(2-hydroxyguanidinium) sulfate.

X-ray Crystallography: The Definitive Solid-State Structure

Causality: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid.[5][16] It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For bis(2-hydroxyguanidinium) sulfate, this technique is essential to visualize the geometry of the hydroxyguanidinium cation, confirm its protonation state, and map the intricate network of hydrogen bonds with the sulfate anion and adjacent molecules that stabilize the crystal lattice.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal, free of defects, is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[18]

-

Diffraction Pattern: As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit, resulting in the final, detailed molecular structure.

Analysis of the Crystal Structure: The crystal structure reveals a salt composed of discrete hydroxyguanidinium cations and sulfate anions.

-

The Hydroxyguanidinium Cation: The C-N bonds within the guanidinium core exhibit lengths intermediate between typical single and double bonds, confirming the delocalization of the positive charge across the central carbon and three nitrogen atoms due to resonance. The protonation occurs on the imino nitrogen, which is generally favored thermodynamically for guanidines.[4]

-

The Sulfate Anion: The sulfate ion adopts a standard tetrahedral geometry.

-

Hydrogen Bonding Network: A complex three-dimensional network of hydrogen bonds dominates the crystal packing. The N-H and O-H groups of the two hydroxyguanidinium cations act as hydrogen bond donors, interacting with the oxygen atoms of the sulfate anion, which act as acceptors. This extensive hydrogen bonding is the primary force governing the stability of the crystal structure.[16][17]

Data Presentation: Representative Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₁₂N₆O₆S |

| Formula Weight | 248.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 8.5, 9.1, 15.7 |

| α, β, γ (°) | 90, 98.5, 90 |

| Z (molecules/unit cell) | 4 |

| Avg. C-N bond length | ~1.33 Å |

| Avg. S-O bond length | ~1.47 Å |

Note: Data is representative and based on typical values for similar organic sulfate salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

Causality: While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy offers invaluable insights into the molecular structure and dynamics in solution.[1] For bis(2-hydroxyguanidinium) sulfate, multi-nuclear NMR (¹H, ¹³C, ¹⁵N) is used to confirm the connectivity, investigate tautomeric equilibria, and verify the protonation state in an aqueous environment, which is more biologically relevant.

Experimental Protocol: Multi-Nuclear NMR

-

Sample Preparation: A sample of bis(2-hydroxyguanidinium) sulfate is dissolved in a suitable deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: A standard proton NMR spectrum is acquired. Protons attached to nitrogen and oxygen may exchange with D₂O, leading to signal broadening or disappearance.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the carbon environments. The unique chemical shift of the central guanidinium carbon is a key diagnostic peak.

-

¹⁵N NMR: An ¹⁵N NMR spectrum, often acquired using techniques like HMBC to correlate with protons, provides direct information about the electronic environment of the nitrogen atoms, which is highly sensitive to protonation and tautomerism.[1][19]

Data Presentation: Expected NMR Chemical Shift Assignments (in D₂O)

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 4.5-5.5 | NH ₂ (exchangeable) |

| 9.0-10.0 | OH (exchangeable) | |

| ¹³C | ~158-162 | Guanidinium Carbon (C (NH₂)₂(NOH)) |

| ¹⁵N | Varies | -N H₂, =N OH |

Note: Chemical shifts are predictive and can vary based on solvent and pH.

Vibrational Spectroscopy (FTIR): A Molecular Fingerprint

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[20] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). For bis(2-hydroxyguanidinium) sulfate, FTIR is used to confirm the presence of N-H, O-H, C=N, and S=O bonds, providing a "fingerprint" that validates the compound's identity.[19]

Data Presentation: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3500 - 3300 | Stretching (broad) | O-H and N-H |

| 1700 - 1630 | Stretching | C=N (guanidinium) |

| 1650 - 1580 | Bending | N-H |

| 1350 - 1110 | Stretching | S=O (sulfate) |

Computational Modeling and Theoretical Insights

Causality: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful bridge between experimental results and theoretical understanding.[3][21] By modeling the molecule in silico, we can calculate its optimized geometry, electronic properties, and vibrational frequencies. Comparing these theoretical results with experimental data from X-ray crystallography and FTIR provides a deeper validation of the determined structure and offers insights into properties that are difficult to measure directly, such as charge distribution and molecular orbital energies.

Caption: A typical workflow for Density Functional Theory (DFT) analysis.

Analysis: DFT calculations would be expected to confirm the planar nature of the guanidinium core and the delocalized positive charge. An electrostatic potential map would visually demonstrate the high positive charge density around the guanidinium protons and the negative charge localized on the sulfate and hydroxyl oxygens, highlighting the key sites for intermolecular interactions.

Physicochemical Properties and Implications for Drug Development

A thorough understanding of the molecular structure directly informs the interpretation of a compound's physicochemical properties, which are critical for drug development.

Data Presentation: Summary of Physicochemical Properties

| Property | Value / Description | Reference |

|---|---|---|

| CAS Number | 6345-29-5 | [9][11][22] |

| Molecular Formula | C₂H₁₂N₆O₆S | [11][12] |

| Molecular Weight | 248.22 g/mol | [11] |

| Appearance | White crystalline powder | [12][22] |

| Melting Point | 132-134 °C (decomposes) | [12] |

| Solubility | Soluble in water (25 mg/mL) | [9][22] |

| Storage | 2-8 °C, Hygroscopic |[12][22] |

Structural Insights for Drug Design:

-

Hydrogen Bonding Potential: The detailed 3D structure reveals a rich array of hydrogen bond donors (N-H, O-H) and acceptors (N, O). This information is vital for computational docking studies to predict how the molecule will interact with biological targets, such as the active site of an enzyme.[17]

-

Charge Distribution: The delocalized positive charge of the hydroxyguanidinium cation is a key feature for recognition by binding pockets containing negatively charged residues like aspartate or glutamate.

-

Pharmacophore Stability: The formation of the sulfate salt provides a stable, water-soluble form of the active hydroxyguanidine moiety, which is essential for formulation and bioavailability studies.[9] The structural integrity confirmed by these analytical methods ensures that researchers are working with a well-defined chemical entity.

Conclusion

The molecular structure of bis(2-hydroxyguanidinium) sulfate is characterized by a resonance-stabilized, planar guanidinium cation and a tetrahedral sulfate anion, linked by an extensive network of hydrogen bonds. A synergistic approach utilizing X-ray crystallography, NMR and FTIR spectroscopy, and computational modeling provides a complete and validated picture of its architecture in both the solid and solution states. This detailed structural knowledge is not merely academic; it is the fundamental basis upon which its biological activity is understood and is an indispensable tool for scientists in the field of drug discovery and development aiming to leverage the therapeutic potential of the N-hydroxyguanidine scaffold.

References

-

PubChem. Hydroxyguanidine | CH5N3O | CID 80668. National Center for Biotechnology Information. [Link]

-

MDPI. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. [Link]

-

PubMed. Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors. [Link]

-

Taylor & Francis Online. Infrared Absorption and Proton Nuclear Magnetic Resonance Spectra of Novel N-Hydroxyguanidines. [Link]

-

ResearchGate. Structures of guanidine (left) and guanidinium ion (right). [Link]

- Google Patents.

-

ResearchGate. NMR and X-ray Diffraction Conformational Study of Guanidines. [Link]

-

DTIC. Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid. [Link]

- Google Patents.

-

PubMed. X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding. [Link]

-

Nature. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

-

PubChem. Guanidine, N-hydroxy-, sulfate (2:1) | C2H12N6O6S | CID 80667. National Center for Biotechnology Information. [Link]

-

ACS Publications. Single-Crystal Neutron Diffraction Study on Guanidine, CN3H5. [Link]

-

DTIC. The Synthesis of Guanidine from Urea. Part 3. [Link]

-

PubMed. Bisguanidine, bis(2-aminoimidazoline), and polyamine derivatives as potent and selective chemotherapeutic agents against Trypanosoma brucei rhodesiense. Synthesis and in vitro evaluation. [Link]

-

PubMed. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. [Link]

-

MDPI. Development of Dicationic Bisguanidine-Arylfuran Derivatives as Potent Agents against Gram-Negative Bacteria. [Link]

-

Chemistry Stack Exchange. Protonation of Guanidine. [Link]

-

ChemBK. Hydroxyguanidine sulfate. [Link]

-

PubMed. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. [Link]

-

ResearchGate. Computational insights into the binding and intermolecular interactions of bis(2-hydroxyethyl)terephthalate. [Link]

Sources

- 1. Studies of N-hydroxy-N'-aminoguanidine derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy and as ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State [mdpi.com]

- 6. Bisguanidine, bis(2-aminoimidazoline), and polyamine derivatives as potent and selective chemotherapeutic agents against Trypanosoma brucei rhodesiense. Synthesis and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydroxyguanidine 6345-29-5 [sigmaaldrich.com]

- 10. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Guanidine, N-hydroxy-, sulfate (2:1) | C2H12N6O6S | CID 80667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. US2524054A - Preparation of guanidine salts - Google Patents [patents.google.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. US2464247A - Preparation of guanidine sulfates - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Hydroxyguanidine 6345-29-5 [sigmaaldrich.com]

Solubility Profile of Bis(2-hydroxyguanidine);sulfuric acid (Hydroxyguanidine Sulfate)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of bis(2-hydroxyguanidine);sulfuric acid (CAS: 6345-29-5), a compound of interest in pharmaceutical research. The document details its known physicochemical properties and presents both quantitative and qualitative solubility data in common laboratory solvents. Recognizing the frequent necessity for solubility data in novel solvent systems, this guide furnishes a detailed, field-proven experimental protocol for determining solubility. This protocol is designed to ensure scientific integrity through self-validating steps, explaining the causality behind experimental choices. The guide is intended to equip researchers, chemists, and formulation scientists with the essential knowledge to effectively handle, dissolve, and formulate with this compound.

Introduction and Physicochemical Properties

This compound, also known as Hydroxyguanidine sulfate salt, is the sulfuric acid salt of N-hydroxyguanidine. The parent compound, N-hydroxyguanidine, has been investigated for its antineoplastic and antiviral properties, making its derivatives and salt forms relevant to drug discovery and development pipelines.[1][2] A thorough understanding of a compound's solubility is a non-negotiable prerequisite for any application, from initial biological screening assays to the development of final drug formulations. Solubility dictates bioavailability, informs purification strategies, and is a critical parameter in process chemistry.

This compound is an organic salt, which implies that its solubility is governed by both the properties of the hydroxyguanidinium cation and the sulfate anion. Its structure suggests a high degree of polarity and the potential for extensive hydrogen bonding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem |

| Synonyms | Hydroxyguanidine sulfate salt, Hydroxyguanidine hemisulfate | ChemBK, Sigma-Aldrich[3] |

| CAS Number | 6345-29-5 | Sigma-Aldrich |

| Molecular Formula | C₂H₁₂N₆O₆S | PubChem |

| Molecular Weight | 248.22 g/mol | PubChem |

| Appearance | White crystalline powder | ChemBK[3] |

| Melting Point | 132-134 °C (with decomposition) | ChemBK[3] |

Known Solubility Data

Directly reported quantitative solubility data for this compound is limited but provides a strong baseline for understanding its behavior in polar solvents. The available data is summarized below.

Table 2: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Observations | Source(s) |

| Water | 25 | Clear, colorless solution | Sigma-Aldrich |

| DMSO | 25 | Requires warming | Sigma-Aldrich |

| Ethanol | 25 | Requires warming | Sigma-Aldrich |

Expert Insights on Solubility Behavior

The data strongly indicates that this compound is a polar compound. Its high solubility in water is expected, given its ionic nature as a sulfate salt and the presence of multiple hydrogen bond donors and acceptors in the hydroxyguanidinium cation. The requirement for warming to achieve a concentration of 25 mg/mL in DMSO and ethanol suggests that while it is soluble, the dissolution process is endothermic in these solvents, requiring energy input to overcome the crystal lattice energy.

Qualitative information from patent literature and analytical methods suggests miscibility or utility in solvent systems containing methanol and acetonitrile , particularly in the context of synthesis and chromatography.[4][5][6] The very nature of the compound as a salt of a strong acid (sulfuric acid) and a weak base (hydroxyguanidine) means its solubility in aqueous systems will be highly dependent on pH. In acidic to neutral pH, the salt form will predominate. In basic conditions, the free base, N-hydroxyguanidine, would be liberated, which would exhibit a markedly different solubility profile.

Authoritative Protocol: Experimental Determination of Solubility

For solvents where data is unavailable, a systematic experimental approach is necessary. The following protocol is a self-validating system designed for accuracy and reproducibility.

Principle: The Equilibrium Shake-Flask Method

The most reliable method for determining equilibrium solubility is the shake-flask method.[7] This technique involves generating a saturated solution by agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The concentration of the dissolved solute is then measured in a filtered aliquot of the supernatant.

Mandatory Visualization: Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Experimental Methodology

1. Preparation of the Slurry:

- Causality: To ensure saturation, the compound must be present in excess. A visual confirmation of undissolved solid at the end of the experiment is a key validation checkpoint.

- Action: Accurately weigh approximately 50 mg of this compound into a glass vial. Record the exact weight.

- Action: Add a precise volume (e.g., 1.0 mL) of the chosen test solvent to the vial.

2. Achieving Equilibrium:

- Causality: Dissolution is a kinetic process. Sufficient time and consistent agitation are required to ensure the system reaches a true thermodynamic equilibrium between the solid and dissolved states. For organic salts, 24 hours is a robust starting point, but this should be confirmed by preliminary experiments where concentrations are measured at different time points (e.g., 20, 48, and 72 hours) to ensure the value is stable.

- Action: Seal the vial securely. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

- Action: Agitate the slurry for at least 24 hours.

3. Sample Preparation for Analysis:

- Causality: It is absolutely critical that the sample for analysis contains only dissolved solute. Any suspended solid particles will artificially inflate the measured concentration, leading to erroneous results.

- Action: Remove the vial from the shaker and allow it to stand undisturbed for at least 30 minutes for the excess solid to sediment.

- Action: Carefully withdraw an aliquot of the clear supernatant using a pipette.

- Action: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean analysis vial. This step is a mandatory self-validating control.

4. Quantification:

- Causality: A validated analytical method is required to accurately determine the concentration of the solute. High-Performance Liquid Chromatography (HPLC) with UV detection is often the method of choice due to its specificity and sensitivity.

- Action: Prepare a set of calibration standards of this compound of known concentrations in the test solvent.

- Action: Analyze the filtered sample by HPLC. The mobile phase composition should be chosen to ensure good peak shape and retention. Based on related compounds, a reversed-phase C18 column with a mobile phase of water/acetonitrile or water/methanol with a pH modifier like formic or phosphoric acid is a logical starting point.[5][8]

- Action: Determine the concentration of the sample by comparing its peak area to the calibration curve. Account for any dilutions made during sample preparation. The final value represents the equilibrium solubility.

Safety and Handling

As a prudent scientist, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from related compounds and supplier information provide essential guidance.

-

Hazards: The compound is listed with risk phrases indicating it is irritating to the eyes, respiratory system, and skin.[3] General GHS classifications for similar guanidinium salts include warnings for skin and eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.

Conclusion

The solubility profile of this compound is characteristic of a polar organic salt, with significant solubility in water and moderate solubility in polar organic solvents like ethanol and DMSO, often requiring thermal energy to facilitate dissolution. This guide provides the currently available quantitative data and, more critically, a robust, authoritative protocol for researchers to expand this knowledge base. By following the detailed experimental workflow and adhering to the principles of scientific integrity outlined, scientists and drug development professionals can generate reliable solubility data essential for advancing their research and development objectives.

References

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

- Guanidine, N-hydroxy-, sulfate (2:1).

- Hydroxyguanidine 6345-29-5. Sigma-Aldrich.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. (2025-02-11).

- Hydroxyguanidine | CH5N3O | CID 80668.

- SAFETY D

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- SAFETY DATA SHEET. Fisher Scientific. (2011-02-07).

- EXPERIMENT 1 DETERMIN

- Hydroxyguanidine sulf

- Topical formulations of nitroglycerin.

- HYDROXYGUANIDINE SULF

- Hydroxyguanidine sulf

- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound.

- CAS 6345-29-5. DempoChem.

- Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate.

- Alkylpyridines and Miscellaneous Organic Nitrogen Compounds. Request PDF.

- Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate.

- Sulfated Phenolic Substances: Prepar

- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT.

Sources

- 1. Hydroxyguanidine | CH5N3O | CID 80668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. targetmol.com [targetmol.com]

- 4. CN103467349B - Method utilizing methyl sodium sulfate offscum to synthesize S-methyl-iso-thiourea sulfate - Google Patents [patents.google.com]

- 5. Development and Validation of Reversed-Phase High Performance Liquid Chromatographic Method for Hydroxychloroquine Sulphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. canbipharm.com [canbipharm.com]

- 8. mdpi.com [mdpi.com]

- 9. EP0118543A1 - Substituted n-benzenesulfonyloxyphthalimides - Google Patents [patents.google.com]

- 10. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

stability and degradation of bis(2-hydroxyguanidine);sulfuric acid

An In-depth Technical Guide to the Stability and Degradation of Bis(2-hydroxyguanidine);sulfuric acid

Executive Summary

This compound is a salt form of hydroxyguanidine, a compound of significant interest in pharmaceutical research due to the antiviral and antineoplastic properties of its parent molecule.[1][2] The stability of this active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the intrinsic stability of this compound, detailing its potential degradation pathways and outlining robust experimental protocols for its assessment. Drawing on established principles of reaction kinetics and data from analogous compounds, this document serves as a foundational resource for researchers, formulation scientists, and analytical chemists in the drug development sector. We will explore hydrolytic, oxidative, thermal, and photolytic degradation mechanisms, provide detailed, step-by-step methodologies for forced degradation studies, and discuss the development of stability-indicating analytical methods.

Introduction to this compound

Chemical Identity and Structure

This compound is an organic salt consisting of two protonated hydroxyguanidine molecules and one sulfate dianion. The hydroxyguanidine moiety is structurally related to both guanidine and hydroxyurea.[2] The positive charge in the protonated form is delocalized across the central carbon and three nitrogen atoms, a characteristic of guanidinium ions.

-

IUPAC Name: this compound[3]

-

CAS Number: 6345-29-5[3]

-

Molecular Formula: C₂H₁₂N₆O₆S[3]

-

Molecular Weight: 248.22 g/mol [3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in formulation and during stability testing. The data presented below is compiled from available public databases.

| Property | Value / Description | Source |

| Molecular Weight | 248.22 g/mol | PubChem[3] |

| Molecular Formula | C₂H₁₂N₆O₆S | PubChem[3] |

| Physical Description | Expected to be a solid crystalline material. | Inferred |

| Solubility | Likely soluble in water due to its salt nature. Poorly soluble in non-polar organic solvents. | Inferred |

| pKa (Guanidinium group) | The guanidinium group is a strong base (pKa of conjugate acid ~13.5), remaining protonated over a wide physiological pH range. | General Chemical Knowledge |

Significance and Applications